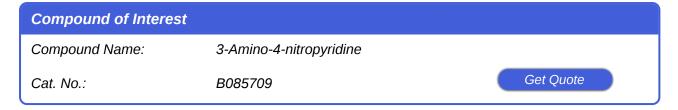


Structural Elucidation of Novel 3-Amino-4nitropyridine Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, **3-amino-4-nitropyridine**s represent a class of compounds with significant potential, owing to the versatile reactivity of the amino and nitro functionalities which allows for a wide range of structural modifications. The precise structural confirmation of novel derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data.

This guide provides a comparative overview of the structural confirmation of a hypothetical novel **3-Amino-4-nitropyridine** derivative, designated as Derivative A (N-benzyl-4-nitropyridin-3-amine), against two key alternatives: the parent compound Alternative B (**3-Amino-4-nitropyridine**) and its isomer Alternative C (4-Amino-3-nitropyridine). We present a summary of key experimental data, detailed experimental protocols for the principal analytical techniques, and a workflow for the structural confirmation process.

Comparative Data Analysis

The structural characterization of these derivatives relies on a combination of spectroscopic and analytical techniques. The following tables summarize the key quantitative data for our target compounds.

Table 1: Physical and Spectroscopic Data



Parameter	Derivative A (Hypothetical)	Alternative B (Parent Compound)	Alternative C (Isomer)
Molecular Formula	C12H11N3O2	C5H5N3O2	C5H5N3O2
Molecular Weight	229.24 g/mol	139.11 g/mol	139.11 g/mol
Melting Point	145-147 °C	158-160 °C	205 °C
Yield	85%	75%	70%
¹H NMR (DMSO-d6, δ ppm)	8.85 (s, 1H), 8.30 (d, 1H), 7.65 (d, 1H), 7.40-7.25 (m, 5H), 6.50 (t, 1H, NH), 4.50 (d, 2H)	8.75 (s, 1H), 8.20 (d, 1H), 7.50 (d, 1H), 6.80 (s, 2H, NH ₂)	8.40 (d, 1H), 8.15 (s, 1H), 6.70 (d, 1H), 7.30 (s, 2H, NH ₂)
¹³ C NMR (DMSO-d ₆ , δ ppm)	152.1, 148.9, 140.2, 138.5, 129.0, 128.8, 127.5, 122.3, 115.8, 48.2	151.5, 149.2, 139.8, 125.1, 116.3	155.4, 150.1, 133.7, 120.5, 108.2
FT-IR (KBr, cm ⁻¹)	3380 (N-H), 1580, 1340 (NO ₂)	3450, 3330 (N-H), 1590, 1350 (NO ₂)	3460, 3340 (N-H), 1600, 1330 (NO ₂)
Mass Spec (m/z)	229.08 [M]+	139.04 [M] ⁺	139.04 [M]+

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are the methodologies for the key experiments cited in this guide.

General Synthesis of N-benzyl-4-nitropyridin-3-amine (Derivative A)

A solution of **3-amino-4-nitropyridine** (1.39 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is treated with sodium hydride (0.24 g, 10 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide (1.71 g, 10 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (100 mL) and the resulting precipitate is filtered, washed with water, and dried under



vacuum. The crude product is purified by column chromatography on silica gel using a hexaneethyl acetate gradient to afford the title compound as a yellow solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets. The spectra are scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced via a direct insertion probe.

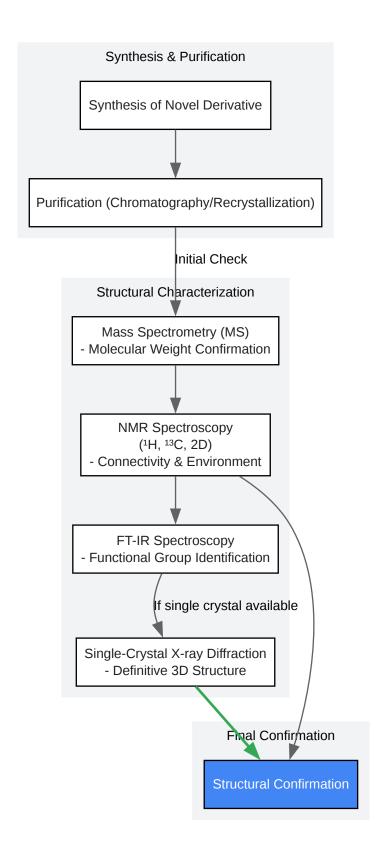
Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at room temperature using Mo K α radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualization of the Structural Confirmation Workflow

The process of confirming the structure of a novel compound follows a logical progression of experiments. The following diagram illustrates this workflow.





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